
Fumazone
Overview
Description
Fumazone (synonyms: dibromochloropropane, DBCP) is a halogenated hydrocarbon with the chemical formula C₃H₅Br₂Cl and CAS Registry Number 96-12-8 . Historically used as a soil fumigant and nematicide in banana plantations, it gained notoriety for its severe health and environmental impacts. Exposure to this compound is linked to reproductive disorders (e.g., testicular atrophy, sterility), renal and pulmonary lesions, and carcinogenicity .
Preparation Methods
Historical Synthesis Methods
The earliest documented synthesis of Fumazone traces back to Darmstädter’s work in 1869, which laid the foundation for subsequent industrial production . This method involved the bromination of allyl chloride (3-chloropropene) in a controlled liquid-phase reaction. The process is summarized as follows:
2=\text{CH}-\text{CH}2\text{Cl} + 2\ \text{Br}2 \rightarrow \text{CH}2\text{Br}-\text{CHBr}-\text{CH}_2\text{Cl} + 2\ \text{HBr}
Key parameters for this reaction included:
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Temperature : Maintained between 0–5°C to prevent thermal decomposition.
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Solvent : Dichloromethane or carbon tetrachloride to enhance bromine solubility.
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Stoichiometry : A 2:1 molar ratio of bromine to allyl chloride ensured complete di-substitution .
Despite its historical significance, this method faced challenges such as low yields (~45%) due to competing side reactions, including the formation of 1,2,3-tribromopropane .
Industrial-Scale Production
Commercial production of this compound began in 1955, driven by its efficacy as a soil fumigant. The industrial process optimized Darmstädter’s approach by introducing continuous-flow reactors and catalytic additives .
Reaction Mechanism and Conditions
The industrial synthesis employs a two-step halogenation sequence:
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Chlorination : Allyl chloride is synthesized via chlorination of propene.
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Bromination : Liquid-phase bromination using excess bromine under inert conditions.
Table 1: Industrial Synthesis Parameters
Parameter | Value/Range | Purpose |
---|---|---|
Temperature | 20–25°C | Minimize side reactions |
Pressure | Atmospheric | Facilitate bromine dispersion |
Catalyst | Iron(III) bromide | Accelerate electrophilic addition |
Reaction Time | 4–6 hours | Ensure complete bromination |
Yield | 78–82% | Post-distillation purity ≥98% |
This method achieved higher efficiency by recycling unreacted bromine and employing fractional distillation to isolate DBCP from byproducts .
Modern Advancements in Synthesis
Recent innovations focus on automation and process intensification. For instance, MIT researchers developed a continuous-flow system that integrates real-time analytics to optimize bromination kinetics . This system reduces reaction times to 30–50 minutes while maintaining yields above 85% . Key features include:
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Microreactors : Enhance heat and mass transfer.
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In-line GC/MS : Monitors intermediate formation to adjust bromine feed rates dynamically .
Purification and Quality Control
Crude this compound requires rigorous purification to meet agricultural-grade standards. Industrial protocols utilize:
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Vacuum Distillation : Boiling point of 196°C at atmospheric pressure, reduced to 78°C at 16 mmHg .
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Solvent Extraction : Hexane washes remove residual bromine and allyl chloride .
Table 2: Physicochemical Properties of Purified this compound
Property | Value | Method |
---|---|---|
Molecular Weight | 236.33 g/mol | Mass spectrometry |
Density (20°C) | 2.093 g/cm³ | Pycnometry |
Refractive Index | 1.553 | Abbe refractometer |
Vapor Pressure (21°C) | 0.8 mmHg | Manometric analysis |
Quality control assays, such as gas chromatography with electron capture detection (GC-ECD), ensure compliance with regulatory limits for impurities (<0.1% tribromopropane) .
Chemical Reactions Analysis
Types of Reactions: Fumazone undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: this compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used under elevated temperatures.
Major Products:
Substitution Reactions: Products include alcohols, amines, and thiols.
Elimination Reactions: Products include alkenes such as 3-chloro-1-propene.
Oxidation Reactions: Products include epoxides such as 1,2-epoxy-3-chloropropane.
Scientific Research Applications
Agricultural Applications
Fumazone was primarily used as a nematicide to control root-knot nematodes in crops, particularly bananas. Its effectiveness in targeting these pests made it a popular choice among farmers in tropical regions. The following table summarizes the key agricultural applications of this compound:
Application | Description | Crops Affected |
---|---|---|
Nematicide | Controls root-knot nematodes and other soil-borne pests | Bananas, tomatoes |
Soil Fumigation | Used to treat soil before planting to eliminate pests | Various crops |
Post-planting Treatment | Applied to established crops to manage pest populations | Bananas |
Health Impacts and Case Studies
The use of this compound has been linked to significant health concerns, particularly regarding male infertility. Numerous case studies have documented the adverse effects experienced by agricultural workers exposed to DBCP. Below are some notable findings:
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Case Study: Banana Workers in Latin America
Thousands of banana workers in Panama and Nicaragua reported infertility issues attributed to exposure to DBCP during the 1970s. Legal actions have been taken against companies like Chiquita for their role in exposing workers without adequate protective gear . -
Toxicological Studies
Research has shown that exposure to DBCP can lead to reproductive toxicity, including reduced sperm counts and abnormal sperm morphology. A study indicated that exposure levels as low as 10 ppm resulted in significant testicular weight loss in rats, highlighting the compound's potential dangers .
Regulatory and Legal Context
The regulatory landscape surrounding this compound has evolved due to its health impacts. The U.S. Environmental Protection Agency (EPA) banned the use of DBCP in the late 1970s after evidence emerged linking it to infertility and other health issues. Legal cases have sought compensation for affected workers, leading to settlements amounting to millions of dollars for those impacted by DBCP exposure .
Summary of Findings
This compound's applications as a pesticide have had significant implications for agriculture and public health. While it effectively controlled pests, the associated health risks have led to its ban and ongoing legal battles for compensation among affected workers.
Mechanism of Action
Fumazone exerts its nematicidal effects by interfering with the cellular processes of nematodes. It is believed to disrupt the normal functioning of cell membranes and enzymes, leading to the death of the nematodes. The compound targets the nervous system of the nematodes, causing paralysis and eventual death .
Comparison with Similar Compounds
Fumazone is compared below with two functionally similar compounds: carbofuran (a carbamate insecticide) and fosthiazate (an organophosphate nematicide). While structurally distinct, these compounds share overlapping agricultural applications and toxicological concerns.
Table 1: Comparative Overview of this compound, Carbofuran, and Fosthiazate
Structural and Functional Similarities
- Halogenated Hydrocarbons vs. Carbamates/Organophosphates: this compound’s bromine and chlorine atoms contribute to its high molecular weight and environmental persistence, contrasting with carbofuran’s carbamate group (C=O(NH)) and fosthiazate’s phosphate ester backbone . Despite structural differences, all three disrupt critical biological processes: DBCP damages DNA and reproductive cells, while carbofuran and fosthiazate inhibit acetylcholinesterase, causing neurotoxicity .
Application Context :
this compound and fosthiazate are both nematicides, but DBCP’s broad-spectrum soil fumigation contrasts with fosthiazate’s targeted application. Carbofuran’s dual role as an insecticide and nematicide highlights functional overlap but distinct modes of action .
Toxicological and Environmental Contrasts
- Human Health Risks: this compound’s chronic toxicity (e.g., sterility in banana plantation workers ) differs from carbofuran’s acute neurotoxicity and fosthiazate’s cholinesterase inhibition. DBCP’s carcinogenicity (Class B2 per EPA) further distinguishes its risk profile .
- Ecological Impact: While this compound contaminates groundwater due to low biodegradability, carbofuran’s high solubility makes it prone to runoff, threatening aquatic ecosystems. Fosthiazate’s moderate soil adsorption reduces leaching but poses risks to non-target soil organisms .
Regulatory and Usage Trends
- This compound’s near-global ban contrasts with carbofuran’s restricted use (e.g., phased out in the EU) and fosthiazate’s conditional approval. Regulatory decisions reflect this compound’s irreversible health effects versus carbofuran’s manageable acute toxicity and fosthiazate’s narrower exposure pathways .
Biological Activity
Fumazone, a pesticide primarily composed of dibromochloropropane (DBCP), has garnered significant attention due to its reported adverse biological effects, particularly concerning male reproductive health. This article synthesizes existing research on the biological activity of this compound, highlighting its toxicological profile, case studies, and relevant findings from diverse sources.
This compound is an organochlorine compound that functions as a soil fumigant and nematocide. Its chemical structure allows it to penetrate biological membranes, leading to various toxicological effects. The primary mechanism of action is believed to involve disruption of endocrine functions, particularly affecting reproductive hormones.
Toxicological Profile
The toxicological effects of this compound have been extensively studied in animal models. Key findings include:
- Reproductive Toxicity : Studies on rats and rabbits have demonstrated significant reproductive impairments, including reduced sperm counts and motility, as well as testicular atrophy. A notable study indicated that high-dose exposure led to a 55% reduction in testicular weight compared to controls .
- Endocrine Disruption : Research has shown that exposure to DBCP can alter levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are critical for normal reproductive function. For instance, elevated FSH levels were observed in high-dose rabbits, indicating impaired spermatogenesis .
Case Studies
Several case studies highlight the real-world implications of this compound exposure among agricultural workers:
- Banana Workers in Nicaragua : A landmark case involved over 150 Nicaraguan banana workers who reported infertility linked to DBCP exposure while working on plantations from the 1970s to 1982. Legal proceedings revealed that these workers suffered significant reproductive health issues, leading to multi-million dollar lawsuits against Dow Chemical and other manufacturers .
- Panama's Banana Plantations : Similar claims emerged from Panama, where former banana workers reported sterility attributed to this compound use without adequate protective measures. The lack of safety equipment during pesticide application significantly contributed to their health issues .
Summary of Research Findings
A comprehensive review of the literature reveals several critical biological activities associated with this compound:
Properties
IUPAC Name |
1,2-dibromo-3-chloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEJYOJJBDISQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2Cl | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3090 | |
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Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID3020413 | |
Record name | 1,2-Dibromo-3-chloropropane | |
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Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dibromo-3-chloropropane appears as a colorless liquid. Denser than water. Flash point 170 °F. Boiling point 195 °F. Toxic by ingestion and inhalation. Used as a pesticide and fumigant., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 degrees F.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TECHNICAL-GRADE PRODUCT: AMBER-TO-DARK BROWN LIQUID., Dense yellow or amber liquid with a pungent odor at high concentrations., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 °F.] | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
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Record name | 1,2-Dibromo-3-chloropropane | |
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Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
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Record name | 1,2-Dibromo-3-chloropropane | |
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Boiling Point |
385 °F at 760 mmHg (NTP, 1992), 164.5 °C at 300 mm Hg, 196 °C, 384 °F | |
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Record name | 1,2-Dibromo-3-chloropropane | |
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Flash Point |
170 °F (NTP, 1992), 170 °F (OPEN CUP), 77 °C o.c., 170 °F (open cup), (oc) 170 °F | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
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Record name | 1,2-Dibromo-3-chloropropane | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE IN ALIPHATIC AND AROMATIC HYDROCARBONS, MISCIBLE WITH OILS, DICHLOROPROPANE, ISOPROPYL ALCOHOL, 0.1% wt/wt in water, Miscible with acetone, In water= 1230 mg/l at 20 °C, Solubility in water, g/l at 20 °C: 1.2 (poor), 0.1% | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
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Record name | 1,2-Dibromo-3-chloropropane | |
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URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.08 AT 20 °C/20 °C, Relative density (water = 1): 2.1, 2.05 | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
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URL | https://cameochemicals.noaa.gov/chemical/3090 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,2-Dibromo-3-chloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.09 at 14 °C, Relative vapor density (air = 1): 8.16 | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.8 mmHg at 70 °F (NTP, 1992), 0.8 [mmHg], 0.58 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 77, 0.8 mmHg | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3090 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dibromo-3-chloropropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/273 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/762 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,2-Dibromo-3-chloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Technical grade DBCP has been shown to contain up to 10% impurities, incl epichlorohydrin and allyl chloride. ... Epichlorohydrin is added intentionally as a stabilizer. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid when pure | |
CAS No. |
96-12-8, 67708-83-2 | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3090 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dibromo-3-chloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3-chloropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, dibromochloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067708832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 1,2-dibromo-3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dibromo-3-chloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-3-chloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K0FD4803 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/762 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
43 °F (NTP, 1992), 5 °C, 6 °C, 43 °F | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3090 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/762 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,2-Dibromo-3-chloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.